(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl sulfonyl group, an azetidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as β-amino alcohols.
Introduction of the Chlorophenyl Sulfonyl Group: This step often involves sulfonylation reactions using reagents like chlorosulfonic acid or sulfonyl chlorides.
Coupling with Thiophene: The final step involves coupling the azetidine derivative with a thiophene moiety, often through a Heck reaction or similar cross-coupling techniques.
Industrial Production Methods: Industrial production may utilize optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel polymers or electronic materials.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme interactions and mechanisms.
Industry:
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential precursor for active pharmaceutical ingredients.
Mechanism of Action
The compound’s mechanism of action in biological systems involves interactions with molecular targets such as enzymes or receptors. The azetidine ring and sulfonyl group can form hydrogen bonds and other interactions with active sites, influencing biological pathways. The thiophene moiety may contribute to π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
- (E)-1-(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- (E)-1-(3-((4-bromophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Comparison:
- Structural Differences: Variations in the substituents on the phenyl ring (e.g., methyl, bromo) can significantly alter the compound’s properties.
- Reactivity: Different substituents can influence the compound’s reactivity in chemical reactions.
- Applications: While similar compounds may share some applications, specific substituents can make one compound more suitable for certain uses, such as enhanced binding in biological systems or improved material properties.
This detailed overview provides a comprehensive understanding of (E)-1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(E)-1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3S2/c17-12-3-6-14(7-4-12)23(20,21)15-10-18(11-15)16(19)8-5-13-2-1-9-22-13/h1-9,15H,10-11H2/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSYYBMJLAFNAA-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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